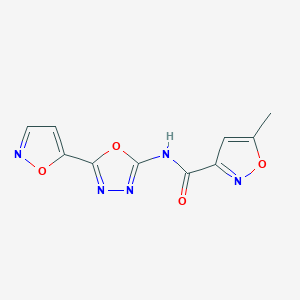

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

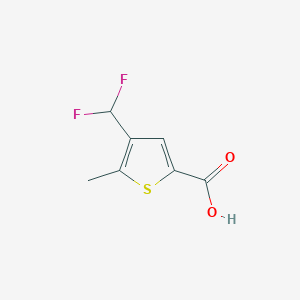

The compound “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide” belongs to the class of isoxazoles, which are organic compounds containing a five-membered aromatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Isoxazoles are commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Tertiary Arylamines

This compound has been used in the synthesis of tertiary arylamines bearing N,N-bis(isoxazol-5-yl)methyl groups. This process involves sequential diprop-3-ynylation of primary amines with propargyl bromide in the presence of calcium hydride in N,N-dimethylformamide, and 1,3-dipolar cycloaddition .

Biological Activities

Isoxazole derivatives, including this compound, have shown a wide range of biological activities. They have been found to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Antiviral Activity

Specifically, some isoxazole derivatives have shown inhibitory activity against various viruses, including HSV-1, HSV-2, HIV-1, HIV-2, Encephalomyocarditis virus, Coxsackie B3, vesicular stomatitis, three different influenza viruses (Taiwan, Seoul and Panama) and two corona viruses .

Synthesis of 1,2,3-Triazoles

This compound has been used in the synthesis of 1,2,3-triazoles. The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .

Synthesis of Carbohydrazide

The compound has been used in the synthesis of carbohydrazide. The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

Synthesis of Biologically Active Compounds

The introduction of the isoxazole scaffold into amine molecules represents a meaningful research area for the exploration of biologically active compounds and pharmaceutical agents .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as isoxazole derivatives, have been reported to exhibit a wide range of biological activities . They have shown potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activities . Isoxazole derivatives have been found to bind to various enzymes and receptors via numerous non-covalent interactions , which could potentially alter the function of these targets and result in therapeutic effects.

Biochemical Pathways

Isoxazole derivatives have been found to inhibit the expression levels of oncogenes, block cell cycle progression, and induce cell apoptosis . These actions suggest that the compound may influence pathways related to cell growth and survival.

Result of Action

Similar compounds have been found to exhibit anti-proliferative activity against certain cell lines . They have also been found to inhibit the expression of oncogenes, block cell cycle progression, and induce cell apoptosis .

Safety and Hazards

The safety and hazards associated with “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide” would depend on its specific structure and properties. General safety measures for handling isoxazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Isoxazoles are of significant interest in the field of drug discovery due to their wide range of biological activities. Future research may focus on developing new synthetic strategies for isoxazoles, designing new isoxazole derivatives with improved properties, and exploring their potential applications in various fields .

Eigenschaften

IUPAC Name |

5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALFHQCTQMWDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)

![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)

![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)

![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)